4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene
Overview
Description
4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an ethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-1-fluorobenzene as the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield ethers or other substituted aromatic compounds, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Medicine: Research into the potential medicinal properties of halogenated aromatic compounds includes investigating their use as pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene involves its interactions with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)phenol: This compound has a similar bromoethoxy group but lacks the chlorine and fluorine atoms.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound contains a bromoethoxy group attached to a tetrahydropyran ring instead of a benzene ring.
Uniqueness
4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-bromoethoxy)-2-chloro-1-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSCWIZNLGKLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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